Isotopic Purity and Mass Difference: Ensuring Chromatographic Co-Elution and MS Differentiation
Kresoxim-methyl-d7 is defined by a mass difference of +7 Da (D7) relative to the unlabeled parent compound (Kresoxim-methyl, exact mass 313.33 Da vs. 320.39 Da) [1]. This +7 Da shift, achieved by specific deuteration, ensures baseline mass separation in the mass spectrometer, preventing cross-talk between the analyte and IS signals, a common issue with lesser (+2 or +3) deuterated forms . The high purity (≥99% deuterated forms) minimizes the contribution of the internal standard to the analyte's signal channel, which is essential for the linearity and lower limit of quantitation (LLOQ) of the method .
| Evidence Dimension | Mass Spectrometric Differentiation (Δ m/z) & Purity |
|---|---|
| Target Compound Data | Δ m/z ≥ +7; Purity ≥99% deuterated forms (d1-d7) |
| Comparator Or Baseline | Unlabeled Kresoxim-methyl (Δ m/z = 0) or a less deuterated analogue (e.g., Kresoxim-methyl-d3, Δ m/z = +3) |
| Quantified Difference | +7 Da mass difference vs. 0 Da for unlabeled compound; high isotopic purity ensures minimal spectral overlap. |
| Conditions | Determined by mass spectrometry (MS) and isotopic purity assay as per vendor certificate of analysis. |
Why This Matters
A +7 Da mass difference and high isotopic purity are critical technical specifications for procurement, as they are prerequisites for developing a robust, interference-free LC-MS/MS analytical method suitable for regulatory compliance.
- [1] GlpBio. Kresoxim-methyl-d7 Product Page (Catalog No. GC91207). View Source
